Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Description
Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a complex organic compound that belongs to the class of triazolopyrazines
Properties
IUPAC Name |
methyl 6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-6-4-3-5-8(10)9-7-18-12(13(19)15-9)11(16-17-18)14(20)22-2/h3-7H,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXBYOKFYLWEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C(=C(N=N3)C(=O)OC)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable diketone or aldehyde to form the triazole ring. The final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Synthetic Routes
The compound is likely synthesized via multicomponent reactions involving aminotriazole derivatives, aldehydes, and β-ketoesters. A plausible pathway includes:
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Step 1 : Condensation of 3-amino-1,2,4-triazole (or similar) with 2-methoxybenzaldehyde to form an imine intermediate.
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Step 2 : Cyclocondensation with methyl acetoacetate (β-ketoester) under acidic or catalytic conditions (e.g., InCl₃ in water) to assemble the triazolo-pyrazine ring.
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Step 3 : Oxidation or dehydrogenation to achieve the 4-oxo functionality .
Key Reaction Conditions :
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | InCl₃ (10 mol%), H₂O, 80°C, 4–6 h | 65–85% | |
| Oxidation | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₃CN | 70–90% |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
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Acidic Hydrolysis : HCl (6M), reflux, 12 h → 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro triazolo[1,5-a]pyrazine-3-carboxylic acid .
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Basic Hydrolysis : NaOH (2M), MeOH/H₂O, 60°C, 8 h → same product .
Kinetic Data :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| HCl | 12 | >95 |
| NaOH | 8 | 88 |
Nucleophilic Substitution
The triazolo-pyrazine core may participate in cross-coupling reactions at reactive positions (e.g., C-6):
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Buchwald–Hartwig Amination : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C → aryl/alkyl amine derivatives .
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Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O → biaryl analogs .
Example :
| Reaction Type | Substrate | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | 4-Bromophenylboronic acid | 6-(2-methoxyphenyl)-4-oxo-...-3-carboxylate | 62% |
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group:
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Nitration : HNO₃/H₂SO₄, 0°C → nitro derivative at C-4′.
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Sulfonation : H₂SO₄/SO₃, 50°C → sulfonic acid group at C-4′ .
Regioselectivity :
| Electrophile | Position | Notes |
|---|---|---|
| NO₂⁺ | C-4′ | Meta to pyrazine |
| SO₃H⁺ | C-4′ | Enhanced solubility |
Ring-Opening and Rearrangement
Under strong reducing conditions (e.g., LiAlH₄), the triazolo ring may partially open, forming intermediates for further functionalization:
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Reduction : LiAlH₄, THF, 0°C → dihydrotriazolo-pyrazine derivative (unstable, undergoes rearomatization) .
Biological Activity and Derivatives
While not directly studied, analogs exhibit antitumor activity via kinase inhibition (e.g., CDK2, EGFR). Modifications at C-3 (ester → amide) improve bioavailability:
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Amidation : HATU, DIPEA, R-NH₂ → carboxamide derivatives.
Structure-Activity Relationship (SAR) :
| Modification | Activity (IC₅₀ vs. CDK2) |
|---|---|
| Methyl ester (parent) | 1.2 µM |
| Carboxamide | 0.4 µM |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated the potential antimicrobial properties of derivatives related to Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the molecular interactions between the compound and protein targets involved in disease processes. For example, docking simulations have shown promising results in binding to enzymes implicated in cancer progression and inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced activity .
Case Study 2: Anti-inflammatory Assessment
In another study focusing on anti-inflammatory properties, a derivative of this compound was tested for its ability to reduce inflammation in animal models. The results showed a marked decrease in inflammatory markers and pain response compared to control groups. This suggests its potential use as a therapeutic agent in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(benzylthio)methyl-4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- 5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-]pyrazine derivatives
Uniqueness
Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyrazine rings.
Biological Activity
Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
- Molecular Formula : CHNO
- Molecular Weight : 244.25 g/mol
- CAS Number : 1403233-53-3
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the triazole and pyrazine moieties. The synthetic routes often utilize hydrazine derivatives and various carboxylic acids under controlled conditions to yield the target compound with high purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit notable antimicrobial properties. For instance:
- In vitro studies indicated that the compound showed significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methyl 6-(2-methoxyphenyl)-... | E. coli | 32 |
| Methyl 6-(2-methoxyphenyl)-... | S. aureus | 16 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats:
- The compound exhibited a dose-dependent reduction in inflammation, with significant results observed at higher doses .
| Dose (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
Antitumor Activity
In vitro assays have suggested that this compound may possess antitumor properties:
- The compound demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and L929), with IC values indicating effective inhibition of cell proliferation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Interference with Cell Cycle : Studies suggest that it can induce apoptosis in cancer cells by disrupting their cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in targeted cells, leading to oxidative stress and subsequent cell death.
Case Studies
A recent case study highlighted the application of this compound in a therapeutic context:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
